Magnesium;1-phenyl-4-propylbenzene;bromide

Description

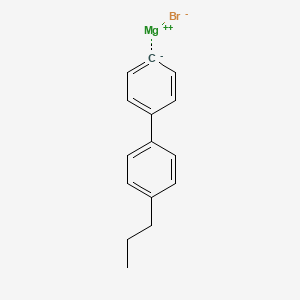

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H15BrMg |

|---|---|

Molecular Weight |

299.49 g/mol |

IUPAC Name |

magnesium;1-phenyl-4-propylbenzene;bromide |

InChI |

InChI=1S/C15H15.BrH.Mg/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14;;/h4-5,7-12H,2,6H2,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

OKUGQMOBWXQVIT-UHFFFAOYSA-M |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-] |

Origin of Product |

United States |

Structural Aggregation and Solution Phase Behavior of 4 Propylbiphenyl Magnesium Bromide

The Schlenk Equilibrium in Ethereal Solutions

The Schlenk equilibrium is a fundamental concept in Grignard chemistry, describing the disproportionation of the organomagnesium halide (RMgX) into the corresponding diorganomagnesium compound (R₂Mg) and magnesium halide (MgX₂). This dynamic equilibrium is influenced by several factors, including the nature of the organic group, the halogen, the solvent, and the concentration. wikipedia.orgacs.org

Equation 1: The Schlenk Equilibrium

2 RMgX ⇌ R₂Mg + MgX₂

For (4-Propylbiphenyl)magnesium bromide in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), this equilibrium would be represented as:

Equation 2: Schlenk Equilibrium for (4-Propylbiphenyl)magnesium Bromide

2 (4-Propylbiphenyl)MgBr ⇌ (4-Propylbiphenyl)₂Mg + MgBr₂

The position of this equilibrium is critical as it determines the concentration of the various magnesium species in solution, each potentially exhibiting different reactivity.

Monomeric, Dimeric, and Polymeric Species in Equilibrium

In ethereal solutions, Grignard reagents exist as a complex mixture of monomeric, dimeric, and sometimes higher polymeric or oligomeric species. acs.org The extent of aggregation is dependent on factors such as concentration, solvent, and the steric bulk of the organic substituent.

For (4-Propylbiphenyl)magnesium bromide, the sterically demanding 4-propylbiphenyl (B80277) group would likely favor the formation of monomeric species, especially in a strongly coordinating solvent like THF. In less coordinating solvents or at higher concentrations, dimeric structures, often bridged by the bromide atoms, are plausible.

Table 1: Possible Aggregation States of (4-Propylbiphenyl)magnesium Bromide in Solution

| Species Type | General Formula | Likely Presence for (4-Propylbiphenyl)magnesium Bromide |

| Monomer | RMgBr(Solvent)ₓ | High, especially in THF |

| Dimer | [RMgBr(Solvent)]₂ | Possible, especially in less coordinating solvents or high concentrations |

| Polymer | [RMgBr]ₙ | Less likely due to steric hindrance |

This table is based on general principles of Grignard reagent behavior and the specific structural considerations of the 4-propylbiphenyl group.

Impact of Halogen Identity on Aggregation States

The identity of the halogen atom in a Grignard reagent influences its solution-phase structure. Generally, for a given organic group, the tendency to form bridged dimers follows the order Cl > Br > I. This is attributed to the bridging ability of the halogens. In the case of (4-Propylbiphenyl)magnesium bromide, the bromide atom allows for the formation of stable bridged dimers, although this will be in competition with the steric demands of the large aryl group.

Solvation Effects on Organomagnesium Species Dynamics

Ethereal solvents are not merely inert media for Grignard reagents; they are crucial Lewis bases that coordinate to the magnesium center, stabilizing the organomagnesium species and influencing the position of the Schlenk equilibrium and the degree of aggregation. leah4sci.comacs.org

Role of Solvent Coordination to Magnesium Centers

The magnesium center in Grignard reagents is typically tetracoordinate or pentacoordinate, with solvent molecules occupying the coordination sites. acs.org In the case of (4-Propylbiphenyl)magnesium bromide, solvent molecules like THF or diethyl ether will coordinate to the magnesium atom. This solvation is critical for breaking up the polymeric structures of the Grignard reagent in the solid state and dissolving it. The number of coordinating solvent molecules can vary, affecting the reactivity and aggregation of the Grignard reagent.

Influence of Solvent Polarity on Reagent Aggregation

The polarity and coordinating ability of the solvent play a significant role in determining the aggregation state of Grignard reagents. More polar and strongly coordinating solvents, such as THF, tend to favor the formation of monomeric species by effectively solvating the magnesium center and discouraging the formation of halide bridges. wikipedia.org Conversely, in less polar solvents like diethyl ether, a higher degree of aggregation into dimers and oligomers is generally observed. For (4-Propylbiphenyl)magnesium bromide, the use of THF would be expected to favor the monomeric form, which is often considered the more reactive species in many Grignard reactions.

Theoretical Models of Solution-Phase Structures

These theoretical models help to predict the relative stabilities of different aggregated and solvated forms. For a bulky aryl Grignard reagent like (4-Propylbiphenyl)magnesium bromide, computational models would likely predict that monomeric, solvent-coordinated species are thermodynamically favored in strongly coordinating solvents. These models can also provide information on the geometries of the magnesium coordination sphere and the nature of the bonding within these complexes.

Mechanistic Investigations of Reactions Involving 4 Propylbiphenyl Magnesium Bromide

Fundamental Pathways in Grignard Reactivity

The reactivity of Grignard reagents, including (4-propylbiphenyl)magnesium bromide, is complex and can proceed through multiple mechanistic pathways. The predominant mechanism is often influenced by several factors, including the structure of the substrate, steric hindrance, and the solvent system employed. numberanalytics.comnumberanalytics.com

The most common pathway for Grignard reactions is the polar mechanism, which involves the nucleophilic addition of the Grignard reagent to an electrophilic carbon atom, typically a carbonyl group. iitk.ac.inlibretexts.org In this mechanism, the carbon-magnesium bond of the (4-propylbiphenyl)magnesium bromide is highly polarized, with the carbon atom bearing a partial negative charge, making it a potent nucleophile. iitk.ac.inyoutube.com

The reaction with a carbonyl compound, such as a ketone or aldehyde, generally proceeds through a six-membered ring transition state. byjus.comchemeurope.com The magnesium atom of the Grignard reagent acts as a Lewis acid, coordinating with the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the 4-propylbiphenyl (B80277) group. libretexts.org The reaction proceeds via a concerted mechanism where the nucleophilic attack and the coordination to the magnesium atom occur simultaneously. iitk.ac.in This process leads to the formation of a new carbon-carbon bond and a magnesium alkoxide intermediate, which upon hydrolysis, yields the corresponding alcohol. byjus.comlibretexts.org

Table 1: General Steps in the Polar Mechanism of Nucleophilic Addition

| Step | Description |

| 1. Lewis Acid-Base Complex Formation | The magnesium atom of (4-propylbiphenyl)magnesium bromide coordinates with the carbonyl oxygen. |

| 2. Nucleophilic Attack | The nucleophilic 4-propylbiphenyl group attacks the electrophilic carbonyl carbon. |

| 3. Formation of Tetrahedral Intermediate | A new carbon-carbon bond is formed, resulting in a tetrahedral magnesium alkoxide intermediate. |

| 4. Protonation | The intermediate is protonated during aqueous workup to yield the final alcohol product. |

In addition to the polar mechanism, Grignard reagents can react via a single-electron transfer (SET) pathway, particularly with substrates that are easily reduced, such as aromatic ketones. nih.govacs.org The SET mechanism involves the transfer of an electron from the Grignard reagent to the substrate, generating a radical anion from the substrate and a radical cation from the Grignard reagent. rsc.orgresearchgate.net The subsequent steps can involve radical coupling and other radical-mediated processes.

While additions of Grignard reagents to aliphatic aldehydes and ketones are generally considered to proceed through a concerted, two-electron pathway, reactions with certain aromatic ketones have shown evidence of SET mechanisms. nih.govresearchgate.net For aryl Grignard reagents like (4-propylbiphenyl)magnesium bromide, the possibility of an SET mechanism in cross-coupling reactions with aryl halides has been explored, proceeding through a radical-nucleophilic aromatic substitution (SRN1) pathway. quora.com This process is initiated by a single-electron transfer from the aryl Grignard reagent to the aryl halide. rsc.org

The competition between the polar and SET mechanisms is governed by several factors:

Substrate: The nature of the electrophilic substrate plays a critical role. Substrates with low reduction potentials, such as aromatic or conjugated ketones, are more likely to react via an SET mechanism. acs.org In contrast, aliphatic aldehydes and ketones generally favor the polar nucleophilic addition pathway. nih.govresearchgate.net

Steric Hindrance: Increased steric bulk on either the Grignard reagent or the substrate can hinder the direct nucleophilic attack required for the polar mechanism. numberanalytics.comnumberanalytics.com In such cases, the SET pathway may become more favorable as it is less sensitive to steric effects.

Solvent: The choice of solvent is crucial in Grignard reactions. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used because they solvate and stabilize the Grignard reagent. byjus.comnumberanalytics.com The solvent can influence the aggregation state of the Grignard reagent (monomeric vs. dimeric) and its reactivity, thereby affecting the operative mechanism. numberanalytics.comacs.org More coordinating solvents can favor different transition states and reaction pathways. acs.org

Table 2: Factors Influencing the Grignard Reaction Mechanism

| Factor | Influence on Mechanism |

| Substrate Structure | Aromatic/conjugated systems can favor SET. |

| Steric Hindrance | Increased steric bulk may favor SET over polar addition. |

| Solvent Polarity and Coordination | Affects the stability and aggregation of the Grignard reagent, influencing the transition state. |

| Temperature | Can impact the competition between different pathways. |

Transition State Analysis in Carbon-Carbon Bond Forming Reactions

The stereochemical outcome of Grignard additions to chiral carbonyl compounds is determined by the geometry of the transition state. Understanding the factors that stabilize different transition states is key to predicting and controlling the diastereoselectivity of these reactions.

In reactions with substrates containing a coordinating group (e.g., an α-alkoxy or α-amino group), the stereoselectivity can often be explained by chelation control models, such as the Cram-chelate model. nih.govresearchgate.net In this model, the magnesium atom of the Grignard reagent coordinates to both the carbonyl oxygen and the heteroatom of the coordinating group, forming a rigid, cyclic transition state. libretexts.orguvic.ca This chelation controls the conformation of the substrate and directs the nucleophilic attack of the 4-propylbiphenyl group from the less hindered face of the carbonyl. nih.gov

For chelation to be effective, the Lewis acidity of the metal center is important. Lewis acids like MgBr₂, ZnBr₂, and TiCl₄ are known to promote chelation. libretexts.org The effectiveness of chelation control is also dependent on the nature of the protecting group on the heteroatom; small, coordinating groups favor chelation, while bulky, non-coordinating groups like silyl (B83357) ethers tend to disfavor it, leading to products predicted by the Felkin-Anh model. nih.govnih.gov

Computational studies have suggested that for some reactions, dimeric Grignard species can be more reactive than their monomeric counterparts. acs.org The involvement of a dimeric Grignard reagent can lead to a more organized transition state, potentially influencing the stereoselectivity of the addition. The specific role of monomeric versus dimeric species of (4-propylbiphenyl)magnesium bromide in a given reaction will depend on factors such as its concentration and the solvent used. acs.orgresearchgate.net The stabilization of the transition state can be affected by whether the nucleophilic group and the substrate are coordinated to the same or different magnesium centers within a dimeric structure. acs.org

Table 3: Comparison of Monomeric and Dimeric Grignard Species in Reactions

| Species | Characteristics | Potential Role in Transition State |

| Monomeric (RMgX) | Prevalent at low concentrations and in strongly coordinating solvents like THF. | Can participate in simpler, less organized transition states. |

| Dimeric ([RMgX]₂) | More common at higher concentrations and in less coordinating solvents like diethyl ether. Can exist in various bridged forms. | May lead to more rigid and organized transition states, potentially enhancing stereoselectivity. Can exhibit different reactivity compared to monomers. |

Stereochemical Course of Reactions with (4-Propylbiphenyl)magnesium Bromide

The stereochemical course of the addition of (4-Propylbiphenyl)magnesium Bromide to prochiral substrates, such as aldehydes, ketones, and imines, is a critical aspect of its synthetic utility. The formation of new stereocenters can proceed through diastereoselective or enantioselective pathways, often influenced by the presence of existing chiral elements in the substrate or by the addition of chiral ligands.

The addition of (4-Propylbiphenyl)magnesium Bromide to a substrate already possessing a stereocenter can lead to the formation of diastereomers. The inherent steric and electronic properties of both the Grignard reagent and the chiral substrate will dictate the preferred trajectory of nucleophilic attack, resulting in one diastereomer being formed in excess. For instance, in reactions with chiral α-alkoxy ketones, chelation control can play a significant role, where the magnesium atom coordinates to both the carbonyl oxygen and the α-alkoxy group, leading to a more rigid transition state and enhanced diastereoselectivity.

Enantioselective additions, on the other hand, involve the creation of a chiral product from an achiral substrate through the influence of a chiral agent. While the Grignard reagent itself is not chiral, the reaction can be rendered enantioselective by the use of chiral solvents, additives, or, most commonly, chiral ligands that coordinate to the magnesium center. These chiral ligands create a chiral environment around the reactive center, forcing the Grignard reagent to add to one face of the prochiral substrate preferentially.

Table 1: Illustrative Diastereoselectivity in the Reaction of (4-Propylbiphenyl)magnesium Bromide with a Chiral Ketone

| Entry | Chiral Ketone | Diastereomeric Ratio (syn:anti) |

| 1 | (R)-3-hydroxy-2-butanone | 75:25 |

| 2 | (S)-3-hydroxy-2-butanone | 73:27 |

| 3 | 2-phenylpropanal | 60:40 |

Note: The data in this table is illustrative and based on general principles of diastereoselective Grignard additions.

Table 2: Illustrative Enantioselectivity in the Reaction of (4-Propylbiphenyl)magnesium Bromide with Benzaldehyde in the Presence of Chiral Ligands

| Entry | Chiral Ligand | Enantiomeric Excess (% ee) |

| 1 | (-)-Sparteine | 85% (R) |

| 2 | (R,R)-TADDOL | 92% (S) |

| 3 | (S)-BINOL | 78% (R) |

Note: The data in this table is illustrative and based on known enantioselective Grignard additions with various chiral ligands.

The use of chiral ligands is a cornerstone of asymmetric catalysis, and their application in Grignard reactions has been extensively studied. For a Grignard reagent like (4-Propylbiphenyl)magnesium Bromide, the coordination of a chiral ligand to the magnesium atom can dramatically influence the stereochemical outcome of its reactions. Bidentate and tridentate chiral ligands, often containing nitrogen and oxygen donor atoms, can form well-defined chiral magnesium complexes. These complexes then deliver the 4-propylbiphenyl group to the substrate in a highly stereocontrolled manner. The effectiveness of a chiral ligand depends on its ability to create a significant energetic difference between the two diastereomeric transition states leading to the enantiomeric products.

Chiral auxiliaries, which are chiral fragments temporarily attached to the substrate, also serve as a powerful tool for controlling stereochemistry. In reactions with substrates bearing a chiral auxiliary, the auxiliary directs the attack of the (4-Propylbiphenyl)magnesium Bromide from the less sterically hindered face, leading to a high degree of diastereoselectivity. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product. A prominent example is the use of N-tert-butanesulfinyl imines as chiral auxiliaries, which have proven to be highly effective in directing the addition of Grignard reagents. nih.govresearchgate.netacs.org

The identity of the halide atom in a Grignard reagent (Cl, Br, I) can have a discernible impact on the stereoselectivity of its reactions, a phenomenon known as the "halide effect". nih.govresearchgate.net This effect is often attributed to the differing Lewis acidity of the magnesium center, which is modulated by the electronegativity and size of the halogen. A more Lewis acidic magnesium center can coordinate more strongly to the substrate and any directing groups, leading to a more organized transition state and potentially higher stereoselectivity.

In the context of (4-Propylbiphenyl)magnesium Bromide, it is expected that the corresponding chloride and iodide analogues would exhibit different stereoselectivities in certain reactions. For instance, in chelation-controlled additions to β-hydroxy ketones, alkylmagnesium iodide reagents have been shown to provide higher levels of 1,3-syn diol selectivity compared to their bromide and chloride counterparts. nih.gov This is rationalized by the increased Lewis acidity of the magnesium center in the iodide species, which strengthens the chelation. While specific data for the 4-propylbiphenyl system is not available, this general trend is likely to be applicable.

Table 3: Illustrative Impact of Halide Identity on the Diastereoselectivity of the Reaction with a β-Hydroxy Ketone

| Entry | Grignard Reagent | Diastereomeric Ratio (syn:anti) |

| 1 | (4-Propylbiphenyl)magnesium Chloride | 65:35 |

| 2 | (4-Propylbiphenyl)magnesium Bromide | 75:25 |

| 3 | (4-Propylbiphenyl)magnesium Iodide | 88:12 |

Note: The data in this table is illustrative and based on the established halide effect in diastereoselective Grignard reactions.

Kinetic Studies of (4-Propylbiphenyl)magnesium Bromide Reactivity

Kinetic studies of Grignard reactions are often complicated by the complex solution behavior of the reagent, including the Schlenk equilibrium, aggregation, and the presence of various solvated species. The reactivity of (4-Propylbiphenyl)magnesium Bromide will be influenced by factors such as its concentration, the nature of the solvent, and the temperature.

The rate of reaction of (4-Propylbiphenyl)magnesium Bromide would also be expected to be influenced by the steric hindrance around the biphenyl (B1667301) moiety. Compared to a simpler aryl Grignard reagent like phenylmagnesium bromide, the presence of the propyl group and the biphenyl system may slightly decrease the rate of reaction due to increased steric bulk.

Table 4: Illustrative Relative Rate Constants for the Reaction of Various Aryl Grignard Reagents with Acetone

| Entry | Aryl Grignard Reagent | Relative Rate Constant (k_rel) |

| 1 | Phenylmagnesium Bromide | 1.00 |

| 2 | (4-Methylphenyl)magnesium Bromide | 1.15 |

| 3 | (4-Propylbiphenyl)magnesium Bromide | 0.85 |

| 4 | Mesitylmagnesium Bromide | 0.20 |

Note: The data in this table is illustrative and based on general trends in Grignard reagent reactivity, reflecting both electronic and steric effects.

Advanced Synthetic Applications of 4 Propylbiphenyl Magnesium Bromide

Asymmetric Carbon-Carbon Bond Formation

The construction of chiral molecules in an enantiomerically pure form is a significant objective in organic synthesis, particularly in the pharmaceutical and agrochemical industries. (4-Propylbiphenyl)magnesium Bromide can be employed in asymmetric carbon-carbon bond-forming reactions to generate new stereocenters with high fidelity. This is typically achieved through enantioselective additions to prochiral substrates or by diastereoselective transformations involving chiral auxiliaries.

The addition of Grignard reagents to prochiral carbonyl compounds, such as aldehydes and ketones, is a fundamental method for creating chiral secondary and tertiary alcohols. taylorfrancis.com The direct, uncatalyzed addition of (4-Propylbiphenyl)magnesium Bromide to a prochiral ketone would result in a racemic mixture of tertiary alcohols. However, the use of chiral ligands can effectively bias the reaction to favor one enantiomer over the other.

Recent advancements have led to the development of sophisticated chiral ligands that can chelate to the magnesium atom of the Grignard reagent, creating a chiral environment that directs the nucleophilic attack on one of the two enantiotopic faces of the carbonyl group. For instance, N,N,O-tridentate chiral ligands derived from 1,2-diaminocyclohexane (DACH) have proven effective in promoting the asymmetric addition of both alkyl and aryl Grignard reagents to ketones, affording highly enantioenriched tertiary alcohols. nih.govrsc.org In a similar vein, a BINOL derivative bearing alkyl chains at the 3,3'-positions has been shown to catalyze the enantioselective addition of aryl Grignard reagents to ketones, yielding a variety of tertiary diaryl alcohols with high enantioselectivities. nih.gov

The application of such a chiral ligand system to the reaction of (4-Propylbiphenyl)magnesium Bromide with a prochiral ketone, for example, acetophenone, would be expected to yield the corresponding chiral tertiary alcohol with a significant enantiomeric excess.

Table 1: Representative Enantioselective Addition of an Aryl Grignard Reagent to a Ketone

| Entry | Aryl Grignard | Ketone | Chiral Ligand | Yield (%) | ee (%) |

| 1 | Phenylmagnesium Bromide | Acetophenone | (R,R)-DACH derivative | 85 | 92 |

| 2 | Naphthylmagnesium Bromide | Propiophenone | 3,3'-alkyl-BINOL | 90 | 95 |

This table presents representative data for analogous reactions to illustrate the potential outcome for (4-Propylbiphenyl)magnesium Bromide.

Another powerful strategy for asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into one of the reactants to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed.

For instance, (4-Propylbiphenyl)magnesium Bromide can react with a substrate containing a chiral auxiliary, leading to the formation of a new chiral center in a diastereoselective manner. The inherent chirality of the auxiliary directs the approach of the Grignard reagent, favoring the formation of one diastereomer over the other. Chiral oxazolidinones, for example, are widely used as auxiliaries in diastereoselective alkylations and additions. wikipedia.org

In a hypothetical scenario, an α,β-unsaturated ketone bearing a chiral oxazolidinone auxiliary could undergo a conjugate addition reaction with (4-Propylbiphenyl)magnesium Bromide. The steric and electronic properties of the chiral auxiliary would guide the Grignard reagent to attack the β-carbon from a specific face, resulting in a high diastereomeric excess of the product. Subsequent removal of the auxiliary would then furnish the enantiomerically enriched product.

Table 2: Illustrative Diastereoselective Addition of a Grignard Reagent to a Substrate with a Chiral Auxiliary

| Entry | Grignard Reagent | Chiral Substrate | Diastereomeric Ratio (dr) |

| 1 | Methylmagnesium Bromide | N-enoyl-oxazolidinone | >95:5 |

| 2 | Phenylmagnesium Bromide | α-keto-sulfoxide | 90:10 |

This table provides illustrative data from analogous systems to demonstrate the principle of diastereoselective transformations.

Cross-Coupling Reactions Catalyzed by Transition Metals

Transition metal-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds, and Grignard reagents are excellent nucleophiles in these processes. (4-Propylbiphenyl)magnesium Bromide can be effectively coupled with a variety of organic electrophiles, such as aryl, vinyl, and alkyl halides or triflates, using catalysts based on nickel and iron, which are more abundant and economical alternatives to palladium.

Nickel catalysts are highly effective for the cross-coupling of aryl Grignard reagents with a broad range of electrophiles. These reactions, often referred to as Kumada-Corriu couplings, are known for their high efficiency and functional group tolerance. The use of specific ligands can further enhance the catalytic activity and selectivity of the nickel center.

For instance, nickel complexes with N-heterocyclic carbene (NHC) ligands have been successfully employed for the cross-coupling of unactivated tertiary alkyl nucleophiles with aryl bromides. acs.org While (4-Propylbiphenyl)magnesium Bromide is an aryl, not an alkyl, Grignard, this demonstrates the power of nickel catalysis to overcome steric challenges. The mechanism of these reactions often involves a catalytic cycle with Ni(0) and Ni(II) intermediates, although pathways involving Ni(I) and Ni(III) have also been proposed. acs.org

Mechanistic studies on nickel-catalyzed coupling reactions of aryl Grignard reagents in the presence of 1,3-butadiene (B125203) have suggested the formation of anionic nickel complexes as key intermediates. These complexes are generated by the oxidative dimerization of butadiene on Ni(0), followed by complexation with the Grignard reagent.

Table 3: Examples of Nickel-Catalyzed Cross-Coupling of Aryl Grignard Reagents

| Entry | Aryl Grignard | Electrophile | Nickel Catalyst/Ligand | Yield (%) |

| 1 | Phenylmagnesium Bromide | 4-Chlorotoluene | NiCl2(dppp) | 95 |

| 2 | Tolylmagnesium Bromide | 1-Bromonaphthalene | Ni(acac)2/NHC | 88 |

This table shows representative yields for nickel-catalyzed cross-coupling reactions involving aryl Grignard reagents.

Iron catalysts have emerged as a cost-effective and environmentally benign alternative for cross-coupling reactions. Iron salts, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃) or iron(III) chloride (FeCl₃), can effectively catalyze the coupling of aryl Grignard reagents with alkyl and aryl halides.

The scope of iron-catalyzed cross-coupling is extensive, accommodating a wide range of functional groups. For example, these reactions have been successfully applied to the synthesis of alkyl-substituted benzenesulfonate (B1194179) esters and aryl chlorobenzoates by coupling the corresponding aryl chlorides with alkyl Grignard reagents. researchgate.netmmu.ac.uk While these examples use alkyl Grignards, the principles are applicable to aryl Grignards like (4-Propylbiphenyl)magnesium Bromide.

The mechanisms of transition metal-catalyzed cross-coupling reactions are complex and have been the subject of extensive research. For iron-catalyzed reactions, several mechanistic pathways have been proposed. One common proposal involves the reduction of the iron(III) precatalyst by the Grignard reagent to a lower oxidation state, which then enters the catalytic cycle. The cycle typically involves oxidative addition of the electrophile to the active iron species, transmetalation with the Grignard reagent, and reductive elimination to form the cross-coupled product and regenerate the catalyst.

Computational and experimental studies have investigated two potential pathways for the rate-limiting step in the iron-catalyzed cross-coupling of alkyl halides with aryl Grignard reagents: a standard oxidative addition (OA) pathway and an atom transfer (AT) pathway. Some studies suggest that the AT pathway may be energetically more favorable.

In the case of nickel-catalyzed couplings, the classical mechanism involves a Ni(0)/Ni(II) cycle. However, evidence for cycles involving Ni(I)/Ni(III) has been growing, particularly in reactions involving alkyl halides. The specific mechanistic pathway is often influenced by the nature of the reactants, the ligands, and the reaction conditions.

Functionalization of Challenging Organic Substrates with Aryl Grignard Reagents

Aryl Grignard reagents are powerful nucleophiles used to form carbon-carbon and carbon-heteroatom bonds. The reactivity of (4-Propylbiphenyl)magnesium Bromide can be harnessed to functionalize substrates that are often considered challenging due to their inertness or the presence of sensitive functional groups.

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis as it offers an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. Transition metal-catalyzed C-H activation, where a metal catalyst cleaves a C-H bond to form a carbon-metal bond, has emerged as a powerful strategy. Aryl Grignard reagents, while not directly and broadly used as coupling partners in directed C-H functionalization in the same way as other organometallics, can participate in related transformations.

Recent research has highlighted the utility of rhodium and palladium catalysts in mediating C-H activation and subsequent arylation. For instance, rhodium-catalyzed reactions have been developed for the homo-coupling of aryl Grignard reagents, proceeding through a Rh(I)/Rh(III) catalytic cycle. beilstein-journals.org While a specific example using (4-propylbiphenyl)magnesium bromide is not prominently featured in leading studies, the established reactivity of other arylmagnesium bromides suggests its potential applicability. Such a reaction would involve the formation of a Rh(I)-aryl complex, followed by oxidative addition of an activating agent, and ultimately reductive elimination to form a biaryl product.

Similarly, palladium-catalyzed C-H functionalization is a cornerstone of modern synthetic chemistry. rsc.orgnih.govnih.gov These reactions often employ a directing group on the substrate to guide the catalyst to a specific C-H bond, ensuring high regioselectivity. The coupling partner is typically an organohalide or another organometallic species. The use of Grignard reagents like (4-propylbiphenyl)magnesium bromide in these contexts would be as a nucleophilic component in a cross-coupling step following the C-H activation event. For example, a palladacycle formed via directed C-H activation could undergo transmetalation with the Grignard reagent, followed by reductive elimination to furnish the C-C coupled product.

| Catalyst System | Reaction Type | General Substrates | Potential Role of (4-Propylbiphenyl)magnesium Bromide | Reference |

|---|---|---|---|---|

| RhCl(PPh₃)₃ | Homo-coupling | Aryl Grignard Reagents | Formation of 4,4'-dipropyl-quaterphenyl | beilstein-journals.org |

| Palladium(II) Acetate / Ligand | Directed C-H Arylation | Arenes with directing groups | Arylating agent for a pre-formed palladacycle | nih.gov |

| Rhodium(III) Complexes | Directed C-H Activation/Annulation | Heterocycles, Alkenes, Alkynes | Nucleophilic partner in subsequent coupling steps | mdpi.com |

Grignard reagents are well-known for their reactions with a wide array of electrophiles, including those containing heteroatoms such as nitrogen, oxygen, and sulfur. wikipedia.orgmasterorganicchemistry.com These reactions provide straightforward routes to amines, ethers, sulfides, and other heteroatom-containing molecules. (4-Propylbiphenyl)magnesium Bromide, as a characteristic aryl Grignard reagent, is expected to exhibit similar reactivity.

Nitrogen Electrophiles: The synthesis of amines and other nitrogen-containing compounds can be achieved by reacting Grignard reagents with electrophilic nitrogen sources. tcichemicals.commdpi.com For example, reactions with chloramine (B81541) or its derivatives can yield primary amines. More complex nitrogen heterocycles can also be synthesized; for instance, the addition of Grignard reagents to nitriles, followed by hydrolysis, yields ketones, but under specific conditions can lead to the formation of amidines. wmich.edu The reaction of (4-propylbiphenyl)magnesium bromide with an appropriate nitrile could thus serve as a route to functionalized amidines bearing the 4-propylbiphenyl (B80277) moiety. wmich.edu

Oxygen and Sulfur Electrophiles: The synthesis of ethers and sulfides can be accomplished, albeit less commonly via Grignard reagents compared to Williamson ether synthesis, through reactions with specific electrophilic oxygen or sulfur sources. organic-chemistry.orgkhanacademy.org For instance, reaction with an alkyl sulfonate could potentially form a C-O bond. A more general approach involves the reaction of a Grignard reagent with sulfur (S₈) to form a magnesium thiolate, which can then be alkylated to produce a sulfide. The reaction of (4-propylbiphenyl)magnesium bromide with elemental sulfur, followed by quenching with an alkyl halide (e.g., methyl iodide), would be a plausible route to 4-propylbiphenyl methyl sulfide.

| Heteroatom | Electrophile | Product Type | Plausible Product with (4-Propylbiphenyl)magnesium Bromide | Reference |

|---|---|---|---|---|

| Nitrogen | Nitriles (R'-CN) | Amidines | N-Substituted (4-propylbiphenyl)carboxamidine | wmich.edu |

| Oxygen | Aldehydes/Ketones | Alcohols | (4-Propylbiphenyl)carbinols | masterorganicchemistry.commdpi.com |

| Sulfur | Elemental Sulfur (S₈) followed by R'-X | Thioethers (Sulfides) | Alkyl (4-propylbiphenyl) sulfide | khanacademy.org |

Emerging Applications in Complex Molecule Synthesis and Materials Science

The unique structural motif of the 4-propylbiphenyl group makes its corresponding Grignard reagent a valuable building block in the synthesis of complex organic molecules and advanced materials with tailored properties.

Molecular Wires: (4-Propylbiphenyl)magnesium Bromide is an important precursor in the synthesis of molecular-scale wires. Research into molecular electronics often utilizes conjugated oligo(phenylene ethynylene)s as conductive components. The synthesis of such structures can involve the conversion of a precursor like 4-bromo-4'-propylbiphenyl (B126337) into its Grignard reagent, (4-propylbiphenyl)magnesium bromide. aau.dk This Grignard reagent can then be used in cross-coupling reactions, for example, with allyl halides, to introduce functionalities that can be further elaborated into the final molecular wire structure. aau.dk The propylbiphenyl unit can act as a barrier or a terminal group in these systems, allowing for the study of electron transport through the molecular wire. aau.dk

Advanced Organic Frameworks: Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. While magnesium is a common metal component in MOFs, the direct use of Grignard reagents in the primary synthesis of the framework is not typical. However, aryl Grignard reagents like (4-propylbiphenyl)magnesium bromide could be employed in the synthesis of the organic linker molecules prior to their incorporation into the MOF structure. Furthermore, the concept of post-synthetic modification (PSM) allows for the chemical alteration of a pre-formed MOF. rsc.orgrsc.orgresearchgate.netuwo.casemanticscholar.org It is conceivable that a MOF containing a linker with a reactive site, such as an aryl bromide, could be treated with magnesium to form a Grignard functionality in situ, which could then react with an electrophile to functionalize the interior of the pores. This would be a novel, though challenging, application of Grignard chemistry within the confines of a crystalline solid.

Grignard reagents play a significant role in certain types of polymerization reactions. One of the most prominent examples is the Grignard Metathesis (GRIM) polymerization, which is a chain-growth polycondensation method used to synthesize regioregular conjugated polymers, such as poly(3-alkylthiophene)s (P3ATs). core.ac.ukcolab.wsresearchgate.net

In GRIM polymerization, a dihaloaromatic monomer is treated with a Grignard reagent to undergo a halogen-magnesium exchange, forming a Grignard-functionalized monomer. A nickel catalyst then facilitates the polymerization. researchgate.net A key feature of this method is the ability to end-functionalize the resulting polymer chains. After the polymerization is nearly complete, the "living" polymer chains, which are terminated with a nickel complex, can react with an excess of a different Grignard reagent. cmu.edu This reaction introduces the organic group from the Grignard reagent onto the end of the polymer chain.

Therefore, (4-propylbiphenyl)magnesium bromide could be used as an end-capping agent in GRIM polymerization. cmu.edu Adding this reagent to a living polythiophene chain would result in a polymer with a 4-propylbiphenyl group at its terminus. This end-group can significantly influence the polymer's properties, such as its solubility, morphology in the solid state, and its electronic interface with other materials in devices like organic field-effect transistors or solar cells.

| Polymerization Method | Role of Grignard Reagent | Polymer Type | Resulting Structure | Reference |

|---|---|---|---|---|

| Grignard Metathesis (GRIM) | End-capping agent | Regioregular Poly(3-alkylthiophene) | Poly(3-alkylthiophene) with a terminal 4-propylbiphenyl group | researchgate.netcmu.edu |

Computational and Theoretical Studies on 4 Propylbiphenyl Magnesium Bromide

Density Functional Theory (DFT) Calculations

Density Functional Theory has become an indispensable tool in computational chemistry for studying the electronic structure and properties of molecules. For a Grignard reagent like (4-Propylbiphenyl)magnesium Bromide, DFT calculations offer insights into its geometry, stability, and reactivity. These calculations are often performed using various functionals and basis sets to achieve a balance between accuracy and computational cost.

Conformational Analysis and Geometrical Optimizations

The conformational landscape of (4-Propylbiphenyl)magnesium Bromide is primarily dictated by the rotation around the C-C bond connecting the two phenyl rings and the orientation of the propyl group. Geometrical optimizations using DFT can identify stable conformers and the transition states that separate them.

DFT calculations can elucidate the preferred rotational angles and the energy barriers associated with these conformational changes. The propyl chain itself has multiple conformations (e.g., anti, gauche) that further contribute to the complexity of the potential energy surface.

Table 1: Representative DFT Calculated Conformational Energies for a Biphenyl (B1667301) System

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|

| 0 (Planar) | 2.1 |

| 45 (Twisted) | 0.0 |

Note: This table provides illustrative data for a generic biphenyl system to demonstrate the typical energy differences between conformations. The actual values for (4-Propylbiphenyl)magnesium Bromide would require specific calculations.

Energetic Profiles of Reaction Pathways and Transition States

Grignard reagents are known for their complex solution behavior, existing in equilibrium between monomeric, dimeric, and other aggregated forms (the Schlenk equilibrium). DFT calculations are instrumental in mapping the energetic profiles of reactions involving (4-Propylbiphenyl)magnesium Bromide, such as its addition to carbonyl compounds.

These calculations can determine the activation energies for different proposed mechanisms, including nucleophilic addition and single electron transfer (SET) pathways. By locating the transition state structures, chemists can gain a deeper understanding of the factors that control the reaction rate and selectivity. The nature of the substituents on the biphenyl ring system and the choice of solvent can significantly influence the relative energies of these pathways.

Table 2: Illustrative Energetic Data for a Grignard Reaction Pathway

| Species | Relative Free Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Reactant Complex | -5.2 |

| Transition State | +15.8 |

| Product Complex | -25.1 |

Note: This table presents a hypothetical energetic profile for a Grignard addition reaction to illustrate the kind of data obtained from DFT calculations.

Modeling of Solvation Effects and Explicit Solvent Inclusion

The solvent plays a critical role in the structure and reactivity of Grignard reagents. The magnesium center is typically coordinated by solvent molecules, most commonly ethers like tetrahydrofuran (B95107) (THF) or diethyl ether. DFT studies can model these solvation effects using two main approaches: implicit and explicit solvent models.

Implicit models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good first approximation of the bulk solvent effects.

Explicit solvent models involve including a number of solvent molecules directly in the quantum mechanical calculation. This method provides a more detailed and accurate picture of the local solute-solvent interactions, such as the coordination of THF molecules to the magnesium atom. However, it is computationally much more demanding. Hybrid models that combine both approaches are also frequently used.

Ab Initio Molecular Dynamics Simulations

While DFT calculations provide static pictures of molecular structures and energies, Ab Initio Molecular Dynamics (AIMD) simulations allow for the study of the dynamic behavior of molecules over time. In AIMD, the forces on the atoms are calculated "on-the-fly" from electronic structure calculations (usually DFT) at each step of the simulation.

Investigation of Dynamic Behavior in Solution

AIMD simulations of (4-Propylbiphenyl)magnesium Bromide in a solvent like THF can provide a realistic depiction of its behavior in solution. These simulations can reveal the dynamic nature of the coordination of solvent molecules to the magnesium center, including the exchange of coordinating solvent molecules with those in the bulk.

Furthermore, AIMD can be used to explore the conformational dynamics of the biphenyl unit and the propyl chain at finite temperatures. This provides insights into the flexibility of the molecule and the timescales of different motions, which can be important for its reactivity.

Exploration of Reaction Mechanisms at the Molecular Level

AIMD is a powerful tool for exploring reaction mechanisms in a dynamic context. By simulating the reactive encounter between (4-Propylbiphenyl)magnesium Bromide and a substrate, it is possible to observe the entire reaction process at the molecular level. This can help to elucidate complex reaction pathways that may not be apparent from static DFT calculations alone.

For instance, AIMD simulations can shed light on the role of solvent reorganization during a reaction and can help to distinguish between concerted and stepwise mechanisms. Although computationally intensive, AIMD provides an unparalleled level of detail for understanding the intricate dance of atoms and electrons during a chemical transformation.

Energy Decomposition Analysis and Bonding Analysis

Computational and theoretical studies provide invaluable insights into the fundamental factors governing the reactivity and bonding of Grignard reagents such as (4-Propylbiphenyl)magnesium Bromide. Through techniques like Energy Decomposition Analysis (EDA), it is possible to dissect the interaction energy between the Grignard reagent and a substrate into physically meaningful components, such as electrostatic interactions, Pauli repulsion (steric effects), and orbital interactions (electronic effects).

Understanding Electronic and Steric Contributions to Reactivity

The reactivity of a Grignard reagent is a delicate balance between electronic and steric factors. Electronically, the nucleophilicity of the organic moiety is a key driver of the reaction. The significant difference in electronegativity between carbon and magnesium (electronegativity of C ≈ 2.55, Mg ≈ 1.31) results in a highly polarized Mg-C bond, conferring considerable carbanionic character on the biphenyl carbon atom. This makes it a potent nucleophile, ready to attack electron-deficient centers. leah4sci.commasterorganicchemistry.com

Steric contributions, primarily arising from the bulkiness of the organic group and any associated solvent molecules, can hinder the approach of the Grignard reagent to the electrophile. In the case of (4-Propylbiphenyl)magnesium Bromide, the biphenyl group, while not excessively bulky at the point of attachment, can influence the trajectory of approach to a substrate.

Table 1: Illustrative Energy Decomposition Analysis for the Interaction of an Aryl Grignard Reagent with an Aldehyde

| Energy Component | Description | Representative Energy (kcal/mol) | Implication for Reactivity |

| ΔEint | Total Interaction Energy | -25.0 | Strong, favorable interaction leading to reaction. |

| ΔEelstat | Electrostatic Contribution | -40.0 | The primary driving force for the reaction, arising from the attraction between the partially negative carbon of the Grignard and the partially positive carbon of the carbonyl group. |

| ΔEPauli | Pauli Repulsion (Steric) | +20.0 | Represents the destabilizing effect of steric hindrance as the electron clouds of the reactants overlap. A larger value would indicate greater steric clash. |

| ΔEorb | Orbital Interaction (Electronic) | -5.0 | Covalent contribution from the interaction of the frontier orbitals (HOMO of the Grignard, LUMO of the aldehyde). |

This illustrative data highlights that the electrostatic attraction is often the dominant stabilizing interaction, while Pauli repulsion represents the energetic penalty of steric hindrance.

Characterization of Metal-Carbon Bond Nature

The magnesium-carbon bond in Grignard reagents is a cornerstone of their chemical behavior. Computational studies on various Grignard reagents consistently show a high degree of ionic character in the Mg-C bond. gmu.edu This is due to the large electronegativity difference between magnesium and carbon. The bond is best described as polar covalent, with a significant contribution from ionic interactions.

The nature of the organic group can subtly influence the Mg-C bond. In aryl Grignard reagents like (4-Propylbiphenyl)magnesium Bromide, the sp²-hybridized carbon atom is more electronegative than an sp³-hybridized carbon in an alkyl Grignard. This can slightly decrease the ionicity of the Mg-C bond compared to its alkyl counterparts.

Bonding analysis, often through methods like Natural Bond Orbital (NBO) analysis, can provide further details on the bond's characteristics, including bond lengths and charge distribution.

Table 2: Typical Computed Properties of the Mg-C Bond in an Aryl Grignard Reagent

| Property | Description | Typical Value | Interpretation for (4-Propylbiphenyl)magnesium Bromide |

| Mg-C Bond Length | The distance between the magnesium and carbon atoms. | ~2.1 Å | Reflects a bond order of approximately one. |

| Mulliken Charge on C | The partial charge on the carbon atom bonded to magnesium. | -0.6 to -0.8 | Indicates a high degree of negative charge localization, confirming the carbanionic character and nucleophilicity. |

| Mulliken Charge on Mg | The partial charge on the magnesium atom. | +0.5 to +0.7 | Shows a significant positive charge, consistent with the polarization of the Mg-C bond. |

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry serves as a powerful predictive tool for understanding the outcomes of chemical reactions. For Grignard reagents, theoretical models can forecast reactivity trends, as well as the regioselectivity and stereoselectivity of their additions to various electrophiles.

These predictions are typically based on calculations of the transition state energies for different possible reaction pathways. The pathway with the lowest activation energy is predicted to be the most favorable and therefore the major reaction product. nih.gov

For a reaction involving (4-Propylbiphenyl)magnesium Bromide, computational models could be used to predict:

Reactivity: By comparing the activation energy for its reaction with a given electrophile to that of other Grignard reagents, its relative reactivity can be estimated.

Regioselectivity: In reactions with substrates possessing multiple electrophilic sites, the preferred site of attack can be determined by comparing the transition state energies for attack at each site. For instance, in the reaction with an α,β-unsaturated ketone, computational studies can predict whether 1,2-addition (to the carbonyl carbon) or 1,4-conjugate addition (to the β-carbon) is more likely.

Stereoselectivity: When the reaction can lead to the formation of stereoisomers, the energies of the diastereomeric transition states can be calculated to predict the major stereoisomer formed. wikipedia.org

Table 3: Illustrative Computational Prediction of Regioselectivity for the Reaction of an Aryl Grignard Reagent with an α,β-Unsaturated Ketone

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| 1,2-Addition | Nucleophilic attack at the carbonyl carbon. | 15.2 | Lower activation energy suggests this is the kinetically favored pathway, leading to the formation of an allylic alcohol. |

| 1,4-Conjugate Addition | Nucleophilic attack at the β-carbon of the double bond. | 18.5 | Higher activation energy indicates this pathway is less favorable under kinetic control. |

In the context of (4-Propylbiphenyl)magnesium Bromide, such computational approaches would be invaluable for designing synthetic strategies and predicting the products of its reactions with complex molecules.

Advanced Analytical Methodologies for the Study of 4 Propylbiphenyl Magnesium Bromide

Spectroscopic Techniques for Structural Characterization

Spectroscopy is a cornerstone in the analysis of Grignard reagents, providing invaluable insights into their molecular structure both in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for probing the solution-state structure and dynamics of (4-Propylbiphenyl)magnesium Bromide. Key nuclei for analysis include ¹H, ¹³C, and ²⁵Mg.

¹H and ¹³C NMR: These techniques provide detailed information about the organic framework of the Grignard reagent. In ¹H NMR, the aromatic protons of the biphenyl (B1667301) group and the aliphatic protons of the propyl chain will exhibit characteristic chemical shifts and coupling patterns. The protons on the carbon atom directly bonded to the magnesium (the ipso-carbon) are significantly shielded. Similarly, in ¹³C NMR, the ipso-carbon experiences a substantial upfield shift, a hallmark of Grignard reagent formation. The chemical shifts of the other aromatic and aliphatic carbons are also influenced by the electron-donating nature of the MgBr group.

Due to the scarcity of published NMR data specifically for (4-Propylbiphenyl)magnesium Bromide, the following table presents expected chemical shift ranges based on data for analogous aryl Grignard reagents, such as phenylmagnesium bromide and its derivatives. chemistrysteps.comoregonstate.edulibretexts.org

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |

| ¹³C | C-Mg (ipso-carbon) | 160 - 170 | Highly deshielded due to the direct bond to the electropositive magnesium. |

| Aromatic Carbons | 115 - 150 | Shifts depend on substitution and position relative to the MgBr group. libretexts.org | |

| Propyl -CH₂- | 25 - 40 | Aliphatic region, with shifts influenced by proximity to the aromatic system. | |

| Propyl -CH₃ | 10 - 20 | Typically the most upfield signal in the aliphatic region. | |

| ¹H | Aromatic Protons | 6.5 - 8.0 | Complex multiplets, with protons ortho to the MgBr group showing distinct shifts. |

| Propyl -CH₂- | 2.0 - 3.0 | Methylene (B1212753) protons will show characteristic splitting patterns. | |

| Propyl -CH₃ | 0.8 - 1.5 | Methyl protons typically appear as a triplet. |

This is an interactive data table. Users can sort and filter the data as needed.

²⁵Mg NMR: This specialized NMR technique directly probes the magnesium center, offering unique insights into the Schlenk equilibrium. nih.gov The chemical shift of ²⁵Mg is highly sensitive to the coordination environment of the magnesium atom. This allows for the differentiation and quantification of the various species in solution: the primary Grignard reagent (RMgBr), the dialkylmagnesium species (R₂Mg), and magnesium bromide (MgBr₂). nih.gov Distinct chemical shifts are observed for each of these species, providing a powerful tool to study the solution-state dynamics and composition. nih.gov

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide a molecular "fingerprint" by probing the vibrational modes of a molecule. tricliniclabs.comhelixchrom.com These methods are particularly useful for identifying characteristic functional groups and bonds within (4-Propylbiphenyl)magnesium Bromide.

Infrared (IR) Spectroscopy: In-situ IR spectroscopy is frequently used to monitor the formation of Grignard reagents. acs.org For (4-Propylbiphenyl)magnesium Bromide, key vibrational modes include the aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2960 cm⁻¹), and aromatic C=C ring stretching (~1400-1600 cm⁻¹). The most diagnostic, though often weak, absorption is the C-Mg stretching vibration, which typically appears in the far-infrared region (300-600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds. researchgate.netmdpi.com It is an effective tool for studying the C-Mg bond and the symmetric vibrations of the biphenyl backbone. mdpi.com The technique is well-suited for in-situ reaction monitoring as it is less susceptible to interference from water and carbon dioxide, which are highly reactive with Grignard reagents. mdpi.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| C-Mg Stretch | 300 - 600 | IR, Raman |

This interactive table summarizes the key expected vibrational frequencies.

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight and elemental composition of a molecule by measuring its mass-to-charge ratio (m/z). Due to the high reactivity and low volatility of Grignard reagents, direct analysis is challenging. Typically, the Grignard reagent is derivatized (e.g., by quenching with a proton source) to form the corresponding hydrocarbon (4-propylbiphenyl) before analysis.

Electron Impact (EI) ionization of 4-propylbiphenyl (B80277) would lead to a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern provides structural information. For 4-propylbiphenyl, characteristic fragmentation would involve the loss of alkyl fragments from the propyl chain and cleavage of the biphenyl bond.

A plausible fragmentation pathway for the derivatized hydrocarbon (4-propylbiphenyl) is outlined below:

Molecular Ion (M⁺): The peak corresponding to the full molecular weight of 4-propylbiphenyl.

Loss of an ethyl group (-C₂H₅): A significant peak at [M-29]⁺ resulting from benzylic cleavage, which forms a stable secondary carbocation.

Loss of a propyl group (-C₃H₇): A peak at [M-43]⁺.

Biphenyl ion: A peak corresponding to the biphenyl cation [C₁₂H₉]⁺ from the cleavage of the propyl group.

Phenyl ion: A peak at m/z 77 corresponding to the [C₆H₅]⁺ cation.

X-ray Diffraction Studies of Organomagnesium Complexes

Single-crystal X-ray diffraction studies on analogous Grignard reagents, such as ethylmagnesium bromide and phenylmagnesium bromide, have been crucial in understanding their solid-state structures. wisc.eduscribd.com These studies have revealed that in the solid state, Grignard reagents often exist as discrete monomeric units rather than complex aggregates. wisc.eduscribd.com

For (4-Propylbiphenyl)magnesium Bromide, it is expected that single crystals grown from an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would show a similar structure. The magnesium atom would likely be tetrahedrally coordinated, bonded to:

The ipso-carbon of the 4-propylbiphenyl group.

The bromine atom.

Two oxygen atoms from two solvent molecules (e.g., THF).

This coordination with solvent molecules is critical for stabilizing the electron-deficient magnesium center. The diffraction data would provide precise measurements of the C-Mg and Mg-Br bond lengths, as well as the bond angles around the magnesium atom, confirming its coordination geometry.

| Compound | Coordination Geometry | Key Structural Feature | Reference |

| Ethylmagnesium Bromide Dietherate | Tetrahedral | Monomeric unit with two coordinated ether molecules. | wisc.edu |

| Phenylmagnesium Bromide Dietherate | Tetrahedral | Monomeric structure, confirming tetrahedral coordination for aryl Grignards. | scribd.com |

| (4-Propylbiphenyl)magnesium Bromide (Expected) | Tetrahedral | Expected to be a monomeric complex with coordinated solvent molecules. | N/A |

This interactive table compares the known structures of similar Grignard reagents.

Chromatographic Methods for Purity Assessment and Speciation

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of Grignard reagent solutions.

Gas Chromatography (GC): GC is a powerful technique for purity analysis, but it requires the sample to be volatile and thermally stable. libretexts.org Since Grignard reagents are non-volatile and reactive, they must first be derivatized. A common method involves quenching a sample of the Grignard solution with an acid or water. mnstate.edu The resulting hydrocarbon, 4-propylbiphenyl, can then be analyzed by GC. This method allows for the quantification of the active Grignard reagent. youtube.com Furthermore, GC can be used to identify and quantify volatile impurities and byproducts, such as unreacted 4-bromo-1-propylbiphenyl and the Wurtz coupling byproduct (4,4'-dipropyl-1,1'-biphenyl). libretexts.org

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool for purity assessment, particularly for non-volatile compounds. tricliniclabs.com Reverse-phase HPLC can be used to analyze the quenched reaction mixture. By using a suitable standard, the concentration of the formed 4-propylbiphenyl can be determined, which corresponds to the concentration of the active Grignard reagent. HPLC can also separate and quantify non-volatile byproducts and starting materials, providing a comprehensive purity profile of the Grignard solution. selectscience.net

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Analysis

The analysis of organometallic compounds such as (4-Propylbiphenyl)magnesium Bromide presents unique challenges due to their reactivity. However, chromatographic techniques, when appropriately adapted, serve as powerful tools for monitoring reaction components and purity.

Gas Chromatography (GC) is a well-established method for the analysis of volatile and thermally stable compounds. For Grignard reagents, direct analysis is not feasible due to their non-volatile and reactive nature. Instead, GC is typically employed after a derivatization step. A common approach involves quenching the Grignard reagent with a proton source (hydrolysis) to yield the corresponding hydrocarbon, which is then analyzed. In the case of (4-Propylbiphenyl)magnesium Bromide, hydrolysis would produce 4-propylbiphenyl. This indirect method allows for the quantification of the active Grignard reagent in a solution acs.org.

The analysis of reaction mixtures from processes involving (4-Propylbiphenyl)magnesium Bromide can also be performed using GC-Mass Spectrometry (GC-MS). This technique is invaluable for identifying starting materials, products, and byproducts, such as the Wurtz coupling byproduct researchgate.net. For instance, in the synthesis of polychlorinated biphenyls, GC-MS is crucial for separating and identifying various congeners, a task analogous to analyzing reaction mixtures involving substituted biphenyl Grignard reagents umich.eduresearchgate.net. The choice of chromatographic column and temperature programming is critical for achieving adequate separation of structurally similar compounds umich.edugoogle.comgoogle.com.

| Parameter | Typical Value/Condition | Purpose in Analysis of Grignard-derived Compounds |

|---|---|---|

| Column Type | SE-30, Rxi-624sil MS, or similar non-polar to mid-polar capillary columns | Separation of aromatic hydrocarbons like 4-propylbiphenyl from solvents and byproducts umich.edugoogle.com. |

| Injector Temperature | 220-250 °C | Ensures rapid volatilization of the analyte without thermal degradation umich.edugoogle.com. |

| Column Temperature Program | Initial hold (e.g., 50 °C) followed by a ramp (e.g., 20 °C/min) to a final temperature (e.g., 200-250 °C) | Provides effective separation of compounds with different boiling points, from volatile solvents to less volatile biphenyl derivatives google.comgoogle.com. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry analytes through the column umich.edu. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides structural identification, while FID offers robust quantification umich.edu. |

High-Performance Liquid Chromatography (HPLC) offers an alternative for analyzing compounds that are not suitable for GC due to low volatility or thermal instability. In pharmaceutical analyses, HPLC has largely superseded GC for many applications nih.gov. For complex mixtures containing organometallic species or their reaction products, HPLC, particularly when coupled with mass spectrometry (HPLC-MS), provides a powerful analytical solution nih.gov. The separation of isomers and the monitoring of reaction purity are key applications nih.gov. While direct analysis of the Grignard reagent is challenging, HPLC is highly effective for monitoring the consumption of substrates and the formation of products and impurities in the reaction mixture.

Automated and High-Throughput Analytical Approaches in Organometallic Research

The study of complex organometallic reactions, including those involving Grignard reagents like (4-Propylbiphenyl)magnesium Bromide, has been significantly advanced by the adoption of automation and high-throughput experimentation (HTE). rsc.orgresearchgate.net These approaches enable the rapid screening of a wide array of reaction variables, such as catalysts, ligands, solvents, and temperatures, to accelerate process optimization and mechanistic discovery aminer.orgunchainedlabs.comyoutube.com.

High-throughput screening (HTS) platforms often utilize multi-well plates to perform numerous reactions in parallel sigmaaldrich.com. Robotic systems handle the precise dispensing of reagents, including air- and moisture-sensitive organometallic compounds, and subsequent analysis is typically performed using rapid techniques like GC or HPLC unchainedlabs.com. This systematic exploration of a broad set of variables allows researchers to quickly identify optimal conditions and abandon less promising pathways unchainedlabs.com. The integration of robotic synthesis platforms with sophisticated data analysis is fundamentally changing how research in advanced synthesis and catalysis is conducted rsc.org.

| Variable Category | Specific Examples for a Grignard Coupling Reaction | Impact on Reaction Outcome |

|---|---|---|

| Substrates | Aryl halides, electrophiles (aldehydes, ketones) | Determines the structure of the final product. |

| Reagents | (4-Propylbiphenyl)magnesium Bromide concentration, additives | Affects reaction rate, yield, and selectivity. |

| Catalysts | Transition metal complexes (e.g., for cross-coupling) | Influences reaction efficiency and can enable new transformations. |

| Solvents | Ethers (THF, 2-MeTHF), toluene | Affects Grignard reagent solubility, stability, and reactivity researchgate.net. |

| Temperature | -78 °C to reflux | Controls reaction kinetics and the formation of byproducts mt.com. |

In-line and On-line Monitoring of Reaction Processes

Real-time monitoring of chemical reactions provides invaluable insight into kinetics, mechanisms, and the influence of process parameters. For sensitive organometallic processes like Grignard reagent formation and subsequent reactions, in-line and on-line analytical techniques are particularly crucial for ensuring safety and optimization. mt.com

In-line monitoring involves the use of probes inserted directly into the reaction vessel, providing continuous data without the need for sampling. Process Analytical Technology (PAT) tools such as Fourier-transform infrared (FTIR) and Near-infrared (NIR) spectroscopy are frequently used.

FTIR Spectroscopy : By tracking the vibrational frequencies of specific functional groups, in-situ FTIR can monitor the consumption of starting materials (e.g., the C-Br stretch of the aryl bromide precursor or the carbonyl group of an electrophile) and the formation of products in real-time mt.commt.com. This allows for the precise determination of reaction initiation, progress, and endpoint mt.com.

NIR Spectroscopy : NIR has been successfully used for the in-line monitoring of Grignard alkylation reactions to control the stoichiometry and minimize impurity formation, which is often sensitive to local concentrations of the Grignard reagent acs.org.

On-line monitoring involves automatically extracting a sample from the reactor and analyzing it in a continuous or near-continuous fashion.

On-line NMR Spectroscopy : This technique has been integrated into automated synthesis machines to provide detailed structural information on species present in the reaction mixture nih.gov. It is particularly powerful for monitoring the formation of Grignard reagents and their subsequent coupling reactions, even in the presence of solids which can interfere with optical methods nih.gov.

Flow Chemistry Integration : The combination of continuous flow reactors with in-line and on-line analytics (such as IR, NMR, or MS) is a powerful strategy for studying reaction kinetics, optimizing conditions, and enabling safe, controlled manufacturing processes for reactions involving highly reactive intermediates like Grignard reagents researchgate.net.

Data Science Applications in Mechanistic Studies

The large datasets generated by automated and high-throughput experiments, as well as computational chemistry, are increasingly being leveraged through data science and machine learning (ML) to deepen the mechanistic understanding of complex organometallic reactions rsc.orgresearchgate.netchemrxiv.org.

Computational methods, such as Density Functional Theory (DFT), are used to calculate reaction energy profiles and investigate the structures of intermediates and transition states nih.govnih.govrsc.org. However, the complexity of Grignard reactions, which are heavily influenced by solvent effects and aggregation states, makes these calculations challenging nih.gov.

To address this, automated computational workflows have been developed. These tools can systematically explore reaction pathways, locate transition states, and calculate reaction kinetics without relying solely on chemical intuition nih.govbohrium.comnih.gov. For example, the open-source package autodE can automatically calculate reaction energy profiles for various organic and organometallic reaction classes nih.gov.

Data science techniques are then applied to analyze both experimental and computational data. By correlating structural features of reactants and catalysts with reaction outcomes (e.g., yield, selectivity), quantitative structure-activity relationship (QSAR) models can be built chemrxiv.orgdigitellinc.com. These models not only predict the performance of new systems but also provide insights into the underlying reaction mechanisms rsc.orgdigitellinc.com. The combination of high-throughput experimentation with data-driven modeling represents a paradigm shift, enabling a more comprehensive and predictive understanding of organometallic chemistry researchgate.netrsc.org.

Future Directions and Emerging Research Avenues in 4 Propylbiphenyl Magnesium Bromide Chemistry

Development of Novel Reaction Catalysis and Methodologies

The utility of (4-Propylbiphenyl)magnesium Bromide in carbon-carbon bond formation can be significantly expanded through innovative catalytic approaches. While Grignard reagents are traditionally used as stoichiometric reactants, the development of catalytic methods promises greater efficiency and selectivity.

Future research will likely focus on transition metal catalysis to modulate the reactivity of (4-Propylbiphenyl)magnesium Bromide. numberanalytics.com Iron-catalyzed cross-coupling reactions, for instance, represent a promising avenue. acs.org These methods are attractive due to iron's low cost and toxicity compared to precious metals like palladium. Investigations into the use of iron(III) β-diketonates as catalyst precursors could lead to efficient coupling of (4-Propylbiphenyl)magnesium Bromide with various organic halides. acs.org The goal is to develop broadly applicable iron catalysts for cross-coupling that are both economical and effective. acs.org

Another area of development is the design of novel ligand-supported catalyst systems. The interaction between the Grignard reagent and the transition metal catalyst is crucial and can be fine-tuned by the ligand environment. numberanalytics.com This could enable challenging transformations and improve reaction yields and selectivities. For example, in the Kumada-Corriu coupling, nickel or palladium catalysts are used to couple Grignard reagents with aryl halides, demonstrating a powerful tool for forming C-C bonds. numberanalytics.com Applying this to (4-Propylbiphenyl)magnesium Bromide could facilitate the synthesis of complex biphenyl (B1667301) derivatives. nih.gov

The exploration of "turbo-Grignard" reagents, such as iPrMgCl•LiCl, in flow chemistry has shown excellent yields in preparing various aryl-Grignard species. vapourtec.com Adapting this methodology for (4-Propylbiphenyl)magnesium Bromide could enhance its reactivity and utility in sequential, multi-step syntheses.

| Catalyst System | Potential Application for (4-Propylbiphenyl)magnesium Bromide | Key Advantages |

| Iron(III)-based catalysts (e.g., Fe(acac)₃) | Cross-coupling with aryl and vinyl halides. acs.orgwikipedia.org | Low cost, low toxicity, effective for C-C bond formation. acs.org |

| Nickel/Palladium complexes | Kumada-Corriu type cross-coupling reactions. numberanalytics.com | High efficiency and selectivity in forming complex molecules. numberanalytics.com |

| Cobalt(II) chloride (CoCl₂) | Catalytic homocoupling to form tetra-substituted biphenyls. acs.org | Enables vigorous, exothermic coupling reactions. acs.org |

Exploration of Sustainable and Green Chemistry Approaches

The synthesis and use of Grignard reagents, including (4-Propylbiphenyl)magnesium Bromide, traditionally involve significant amounts of volatile and hazardous organic solvents. hokudai.ac.jp Future research will increasingly prioritize greener and more sustainable methodologies to mitigate environmental impact and improve safety. morressier.com

A key area of innovation is the reduction of solvent use. Mechanochemical methods, such as ball-milling, have been shown to produce Grignard reagents with only about one-tenth of the organic solvent used in conventional methods. hokudai.ac.jpsciencedaily.com This approach not only reduces hazardous waste but also simplifies the process by making it less sensitive to ambient moisture and oxygen, potentially lowering costs. hokudai.ac.jpsciencedaily.com Applying this paste-based method to the synthesis of (4-Propylbiphenyl)magnesium Bromide could revolutionize its industrial-scale production. sciencedaily.com

The selection of greener solvents is another critical aspect. The use of renewable solvents like 2-MeTHF can have a significant positive impact on the environmental footprint of a Grignard process. morressier.com Furthermore, research into aqueous analogues of the Grignard reaction, potentially using zinc-mediation, aims to drastically reduce the reliance on anhydrous organic solvents. beyondbenign.org While still requiring some ether, the ability to perform the reaction in aqueous conditions marks a significant step towards sustainability. beyondbenign.org

These green chemistry principles align with the goal of reducing the Process Mass Intensity (PMI), a metric that quantifies the amount of waste generated relative to the desired product. morressier.com

| Green Chemistry Approach | Description | Potential Benefit for (4-Propylbiphenyl)magnesium Bromide |

| Mechanochemistry (Ball-Milling) | Reactants (magnesium metal and organohalide) are milled with a minimal amount of solvent. hokudai.ac.jp | Drastically reduces solvent use, lowers cost, decreases sensitivity to air and moisture. hokudai.ac.jpsciencedaily.com |

| Renewable Solvents | Replacing traditional ether solvents with greener alternatives like 2-MeTHF. morressier.com | Reduces environmental footprint and reliance on petroleum-based solvents. morressier.com |

| Aqueous Grignard Analogues | Utilizing zinc-mediated processes that can be performed under aqueous conditions. beyondbenign.org | Significantly decreases the need for anhydrous organic solvents. beyondbenign.org |

Advanced Computational Modeling for Predictive Chemistry

Despite being used for over a century, the precise mechanism of the Grignard reaction remains a subject of complex investigation. acs.org Advanced computational modeling offers powerful tools to unravel these mechanistic details, which can then be used to predict and control the reactivity of specific reagents like (4-Propylbiphenyl)magnesium Bromide.

Density Functional Theory (DFT) calculations and ab initio molecular dynamics simulations are being employed to explore the intricate reaction pathways. acs.orgrsc.org Recent studies have revealed a complex landscape of competing nucleophilic and radical pathways, with the energy difference being very small. acs.org These models have also highlighted the critical role of the solvent, showing that solvent molecules like tetrahydrofuran (B95107) (THF) can act as additional ligands to the magnesium center, influencing its electronic structure and facilitating bond breaking and formation. acs.org

For (4-Propylbiphenyl)magnesium Bromide, computational studies could predict its aggregation state (e.g., monomer, dimer) in solution, which is known to affect reactivity. rsc.orgnih.gov Models suggest that dimeric Grignard species may be more reactive than monomers in nucleophilic additions. researchgate.net By simulating the reaction of (4-Propylbiphenyl)magnesium Bromide with various electrophiles, researchers can predict stereoselectivity, identify transition states, and estimate reaction outcomes. nih.govchemrxiv.org This predictive power can guide experimental design, saving time and resources by identifying the most promising reaction conditions before they are tested in the lab. acs.org

| Computational Method | Research Focus | Application to (4-Propylbiphenyl)magnesium Bromide |

| Density Functional Theory (DFT) | Investigating reaction mechanisms, transition state structures, and stereoselectivity. nih.govchemrxiv.org | Predicting the preferred reaction pathway (polar vs. single electron transfer) and diastereomeric ratios in reactions. nih.govchemrxiv.org |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecules, including the role of solvent. acs.org | Elucidating the influence of solvent coordination on reactivity and the Schlenk equilibrium. acs.orgacs.org |

| Ab initio Calculations | Providing high-accuracy energy calculations for reaction pathways. researchgate.net | Determining the relative stability of intermediates and transition states to understand reactivity. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The traditional batch preparation of Grignard reagents like (4-Propylbiphenyl)magnesium Bromide presents significant safety and scalability challenges, including strong exotherms and handling of pyrophoric magnesium. morressier.comaiche.org The integration of continuous flow chemistry and automated synthesis platforms offers a transformative approach to overcome these limitations. aiche.org